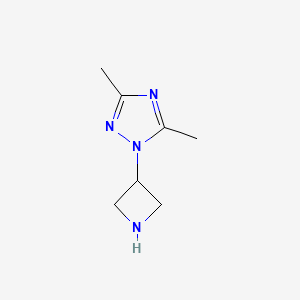
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride
Biological Activity
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C7H12N4
- Molecular Weight : 168.2 g/mol
- CAS Number : 1803589-40-3
This compound exhibits various biological activities attributed to its interaction with multiple molecular targets. Key mechanisms include:
- PDE10 Inhibition : The compound has been identified as a potential inhibitor of phosphodiesterase 10 (PDE10), which plays a crucial role in the central nervous system. This inhibition is linked to therapeutic effects in neurodegenerative disorders such as schizophrenia and Huntington's disease .
- Antitumor Activity : Studies have demonstrated that derivatives of triazole compounds can exhibit significant anticancer properties. For instance, related compounds have shown IC50 values indicating effective inhibition of tumor cell proliferation in various cancer cell lines .
Anticancer Activity
Several studies have reported on the anticancer properties of triazole derivatives:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 | |
| Compound B | T47D (Breast) | 27.3 | |
| Compound C | MCF-7 (Breast) | 43.4 |
These findings suggest that modifications to the triazole structure can enhance its potency against specific cancer types.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects through their action on PDE10. Inhibition of this enzyme has been linked to improved cognitive function and reduced neuroinflammation in animal models .
Clinical Relevance in Cancer Treatment
A study focused on the synthesis and evaluation of various triazole derivatives highlighted their potential as anticancer agents. In vitro assays demonstrated that certain derivatives effectively inhibited cell growth across several cancer types:
- Study Findings : A derivative showed an IC50 value of 16.23 μM against U-937 cells, indicating promising activity compared to standard chemotherapeutics like etoposide .
Neurodegenerative Disease Models
In a recent animal study examining the effects of PDE10 inhibitors in models of Huntington's disease, treatment with this compound resulted in notable improvements in motor function and reduced neuronal loss . These results underscore the compound's potential therapeutic applications in neurodegenerative disorders.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-5-9-6(2)11(10-5)7-3-8-4-7/h7-8H,3-4H2,1-2H3 |
InChI Key |
KKPNPQIXEWFHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















